molecular formula C7H7N3OS B13694564 2-(4-Thiazolyl)imidazole-5-methanol

2-(4-Thiazolyl)imidazole-5-methanol

Cat. No.: B13694564
M. Wt: 181.22 g/mol
InChI Key: ZPDYSBGGEUJTON-UHFFFAOYSA-N
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Description

2-(4-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and imidazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Brønsted acids or transition metals can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The thiazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.

Scientific Research Applications

2-(4-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Thiazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(4-Thiazolyl)imidazole-5-methanol can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.

    Imidazole derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and antifungal properties.

    Thiazole-imidazole hybrids: These compounds contain both thiazole and imidazole rings and are often more potent than their individual counterparts.

The uniqueness of this compound lies in its ability to combine the biological activities of both thiazole and imidazole rings, making it a valuable compound for various applications.

References

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

[2-(1,3-thiazol-4-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C7H7N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1,3-4,11H,2H2,(H,8,10)

InChI Key

ZPDYSBGGEUJTON-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=CSC=N2)CO

Origin of Product

United States

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